

Dnmt-IN-1: A Selective, Reversible Inhibitor of DNA Methyltransferase 1 (DNMT1)

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Compound of Interest

Compound Name: Dnmt-IN-1

Cat. No.: B12389777

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, cellular differentiation, and genomic stability. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. Dysregulation of DNMT1 activity is a hallmark of various diseases, including cancer, making it a compelling therapeutic target. **Dnmt-IN-1** (also known as GSK3685032) is a potent, first-in-class, non-covalent, and highly selective inhibitor of DNMT1.^{[1][2][3]} This technical guide provides a comprehensive overview of **Dnmt-IN-1**, including its biochemical and cellular activity, mechanism of action, and detailed experimental protocols for its characterization.

Quantitative Data Presentation

The following tables summarize the quantitative data for **Dnmt-IN-1**, showcasing its potency and selectivity.

Table 1: Biochemical Potency and Selectivity of **Dnmt-IN-1**

Target	Assay Type	IC50 (μM)	Selectivity vs. DNMT1	Reference
DNMT1	Scintillation Proximity Assay (SPA)	0.036 ± 0.001	-	[4]
DNMT3A/3L	SPA	>100	>2500-fold	[1][4]
DNMT3B/3L	SPA	>100	>2500-fold	[1][4]

Table 2: Selectivity of **Dnmt-IN-1** Against a Broader Panel of Methyltransferases and Kinases

Target Class	Number of Targets Tested	IC50 (μM)	Reference
Methyltransferases	34	>10	[4]
Kinases	369	>10	[4]

Table 3: Cellular Activity of **Dnmt-IN-1**

Cell Line	Assay Type	Endpoint	IC50 (μM)	Reference
Various Hematological Cancer Cell Lines (n=51)	Cell Growth	Growth Inhibition	Median: 0.64 (after 6 days)	[5]
MV4-11 (Leukemia)	Cell Growth	Growth Inhibition	Time-dependent decrease	[2]

Mechanism of Action

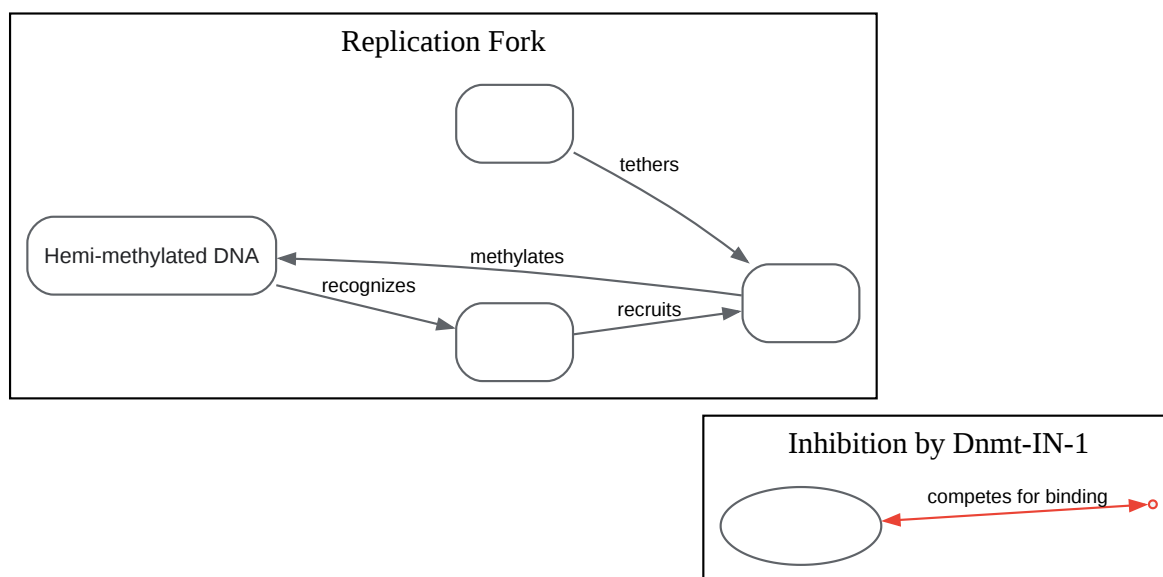
Dnmt-IN-1 is a non-covalent, reversible inhibitor of DNMT1.[2] Its mechanism of action involves competing with the active-site loop of DNMT1 for penetration into hemi-methylated DNA.[5][6] This competitive inhibition prevents the enzyme from catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to the cytosine residue on the newly synthesized DNA

strand. Unlike nucleoside analog inhibitors such as decitabine and 5-azacytidine, **Dnmt-IN-1** does not incorporate into DNA and does not cause DNA damage.[3][7] Its non-covalent nature allows for a reversible inhibition of DNMT1 activity.

Signaling Pathways and Experimental Workflows

DNMT1 Maintenance Methylation Pathway

During DNA replication, DNMT1 is recruited to the replication fork to ensure the faithful propagation of methylation patterns. This process is mediated by its interaction with Proliferating Cell Nuclear Antigen (PCNA) and Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1][8] UHRF1 recognizes hemi-methylated DNA and recruits DNMT1 to these sites, ensuring the methylation of the daughter strand.

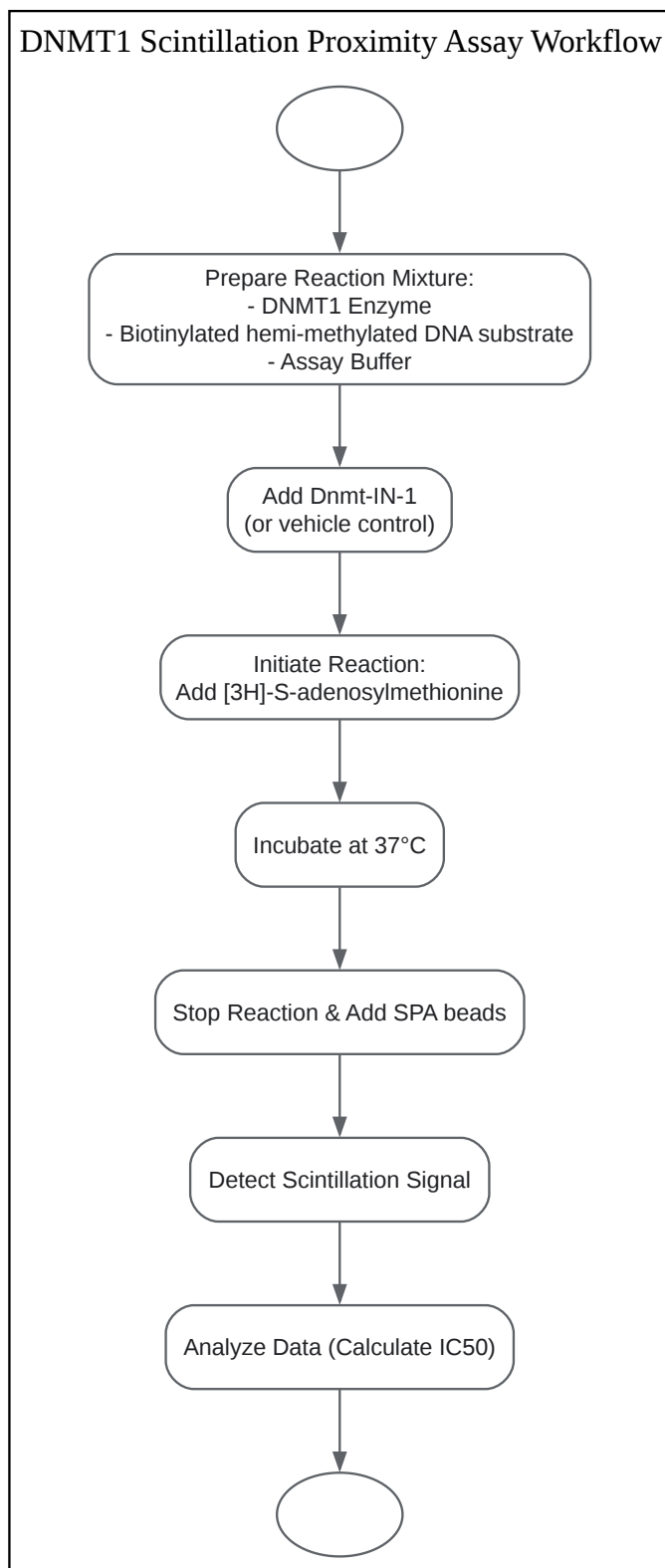


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DNMT1 maintenance methylation pathway and inhibition by **Dnmt-IN-1**.

Experimental Workflow: DNMT1 Enzymatic Assay (Scintillation Proximity Assay)

The following diagram outlines the workflow for determining the enzymatic activity of DNMT1 in the presence of an inhibitor using a Scintillation Proximity Assay (SPA).



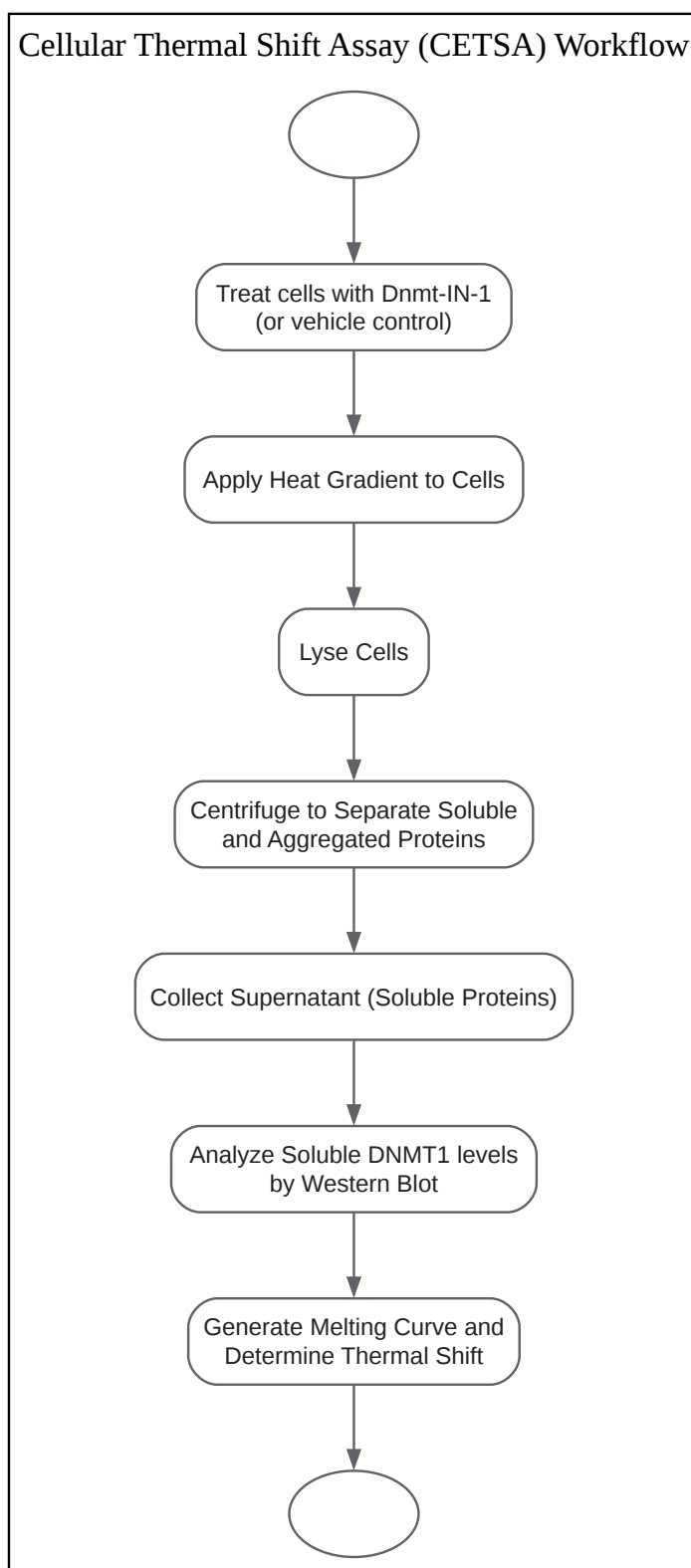
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Workflow for DNMT1 Scintillation Proximity Assay.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This workflow illustrates the key steps in performing a Cellular Thermal Shift Assay (CETSA) to confirm the target engagement of **Dnmt-IN-1** with DNMT1 in a cellular context.

Cellular Thermal Shift Assay (CETSA) Workflow



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Workflow for Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

DNMT1 Enzymatic Scintillation Proximity Assay (SPA)

This protocol is adapted from methodologies used to characterize potent DNMT1 inhibitors.[\[9\]](#)
[\[10\]](#)[\[11\]](#)

1. Materials:

- Purified recombinant human DNMT1 enzyme
- Biotinylated, hemi-methylated double-stranded oligonucleotide substrate
- [³H]-S-adenosylmethionine ([³H]-AdoMet)
- **Dnmt-IN-1** (or other test compounds)
- Assay Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM EDTA, 1 mM DTT, 10% glycerol
- Streptavidin-coated SPA beads
- 384-well microplates
- Microplate scintillation counter

2. Procedure:

- Prepare a reaction mixture containing DNMT1 enzyme and the biotinylated hemi-methylated DNA substrate in the assay buffer.
- Add serial dilutions of **Dnmt-IN-1** or vehicle control (DMSO) to the wells of a 384-well plate.
- Transfer the enzyme-substrate mixture to the wells containing the inhibitor.
- Initiate the methylation reaction by adding [³H]-AdoMet to each well.
- Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).

- Terminate the reaction and capture the biotinylated DNA by adding a suspension of streptavidin-coated SPA beads.
- Incubate for 30 minutes at room temperature to allow for bead-DNA binding.
- Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [^3H]-methyl groups incorporated into the DNA.
- Calculate the percentage of inhibition for each concentration of **Dnmt-IN-1** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for DNMT1 Target Engagement

This protocol is a generalized procedure based on established CETSA methodologies.[\[12\]](#)[\[13\]](#)
[\[14\]](#)

1. Materials:

- Cell line of interest (e.g., HEK293T, HepG2)
- **Dnmt-IN-1**
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- PCR tubes or 96-well PCR plates
- Thermal cycler
- Centrifuge
- Reagents and equipment for Western blotting

2. Procedure:

- Culture cells to the desired confluency.
- Treat the cells with various concentrations of **Dnmt-IN-1** or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
- Harvest the cells and wash with PBS.
- Resuspend the cell pellets in PBS and aliquot into PCR tubes or a 96-well PCR plate.
- Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
- Lyse the cells by adding lysis buffer and incubating on ice.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Carefully collect the supernatant containing the soluble protein fraction.
- Determine the protein concentration of the soluble fractions.
- Analyze equal amounts of soluble protein by Western blotting using a specific antibody against DNMT1.
- Quantify the band intensities and plot the normalized soluble DNMT1 fraction against the temperature for each treatment condition to generate melting curves. A shift in the melting curve in the presence of **Dnmt-IN-1** indicates target engagement.

Western Blotting for DNMT1 Detection

This is a standard protocol for the detection of DNMT1 protein levels.[\[15\]](#)

1. Materials:

- Cell lysates prepared as described in the CETSA protocol or from other experiments.
- SDS-PAGE gels
- Running buffer

- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: anti-DNMT1
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

2. Procedure:

- Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
- Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
- Incubate the membrane with the primary anti-DNMT1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.

- Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
- Analyze the band intensities to determine the relative levels of DNMT1 protein.

Conclusion

Dnmt-IN-1 represents a significant advancement in the development of epigenetic modulators. Its high potency, remarkable selectivity for DNMT1, and reversible, non-covalent mechanism of action distinguish it from previous generations of DNMT inhibitors. This technical guide provides essential data and methodologies to aid researchers in further exploring the therapeutic potential of selective DNMT1 inhibition.

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